methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A cyclohepta[b]thiophene core fused with a seven-membered carbocyclic ring, providing conformational rigidity.
- A methyl ester group at position 3, which may enhance lipophilicity and membrane permeability.
- A piperidine-4-carboxamido substituent at position 2, functionalized with a thiophen-2-ylsulfonyl group.
The compound’s design combines elements of sulfonamide-based therapeutics (e.g., enzyme inhibitors) and thiophene-derived scaffolds known for their electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S3/c1-28-21(25)18-15-6-3-2-4-7-16(15)30-20(18)22-19(24)14-9-11-23(12-10-14)31(26,27)17-8-5-13-29-17/h5,8,13-14H,2-4,6-7,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLHVYAKEDNVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Propyl 2-(1-Naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 352682-96-3)
Structural Differences :
- Ester group: Propyl ester (C24H25NO3S) vs. methyl ester in the target compound. The longer alkyl chain may increase lipophilicity and alter metabolic clearance rates.
- Substituent at position 2: A naphthoylamino group (aromatic, bulky) vs. a sulfonamido-piperidine group (polar, hydrogen-bonding).
Implications :
- The naphthoyl group in the analog could enhance π-π stacking interactions in biological targets, whereas the sulfonamido-piperidine group in the target compound may improve solubility and target specificity .
| Property | Target Compound | Propyl Ester Analog |
|---|---|---|
| Molecular Formula | C22H25N3O5S2 | C24H25NO3S |
| Molar Mass (g/mol) | ~499.6 | 407.5 |
| Key Functional Groups | Sulfonamido-piperidine, methyl ester | Naphthoylamino, propyl ester |
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Structural Differences :
- Position 3 : Carbonitrile group (electron-withdrawing) vs. methyl ester (electron-neutral).
- Position 2 : Schiff base (imine) linkage vs. sulfonamido-piperidine.
Implications :
- The Schiff base derivative’s imine group is prone to hydrolysis, limiting its stability under physiological conditions. In contrast, the target compound’s amide and sulfonyl groups confer greater stability, making it more suitable for therapeutic applications .
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and Ethyl Ester Derivatives
Structural Differences :
- Position 2: Primary amino group (basic, nucleophilic) vs. tertiary amide in the target compound.
- Position 3 : Carbonitrile or ethyl ester vs. methyl ester.
Implications :
- The amino group’s basicity may enhance solubility in acidic environments (e.g., gastric fluid) but reduce passive diffusion across lipid membranes.
Fluorinated Thiophene-Carboxylates (e.g., Chromenone Derivatives)
Structural Differences :
- Core structure : Simple thiophene vs. cyclohepta[b]thiophene.
- Substituents : Fluorinated aryl groups (electron-withdrawing) vs. sulfonamido-piperidine.
Implications :
- Fluorine atoms in analogs like Example 62 () enhance metabolic stability and bioavailability. The target compound’s sulfonyl group may mimic these effects while offering distinct steric and electronic profiles for target engagement .
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction is a cornerstone for constructing 2-aminothiophene derivatives, which serve as precursors for larger annulated systems. Adapted from methodologies in, the cyclohepta[b]thiophene skeleton is synthesized as follows:
Reagents :
- Cycloheptanone (1.0 equiv)
- Elemental sulfur (1.2 equiv)
- Malononitrile (1.5 equiv)
- Morpholine (catalyst)
- Ethanol (solvent)
Procedure :
- Cycloheptanone, malononitrile, and sulfur are refluxed in ethanol with morpholine (5 mol%) at 80°C for 6–8 hours.
- The intermediate 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carbonitrile is isolated via filtration (Yield: 68–72%).
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation followed by cyclization with sulfur, forming the thiophene ring.
Esterification and Functionalization
The nitrile group is hydrolyzed to a carboxylic acid, which is subsequently esterified:
Reagents :
- 2-Amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carbonitrile (1.0 equiv)
- H₂SO₄ (conc., 2.0 equiv)
- Methanol (excess)
Procedure :
- Hydrolysis in 6M HCl at 100°C for 4 hours yields the carboxylic acid.
- Esterification with methanol and H₂SO₄ at reflux for 3 hours produces methyl 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxylate (Yield: 85%).
Sulfonylation of the Piperidine Nitrogen
Sulfonyl Chloride Reaction
The piperidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride.
Reagents :
- Piperidine-4-carboxamide intermediate (1.0 equiv)
- Thiophene-2-sulfonyl chloride (1.5 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure :
- Dissolve the intermediate in DCM and cool to 0°C.
- Add triethylamine followed by dropwise addition of thiophene-2-sulfonyl chloride.
- Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over Na₂SO₄.
- Purify via recrystallization (ethanol/water) to yield the final product (Yield: 75–80%).
Side Reactions :
Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H),
- δ 4.10 (s, 3H, OCH₃),
- δ 3.65–3.55 (m, 2H, piperidine-H),
- δ 2.90–2.70 (m, 4H, cycloheptane-H).
MS (ESI+) :
- m/z 549.2 [M+H]⁺ (Calc. 549.1).
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Gewald Reaction | 70 | 92 |
| Amide Coupling | 68 | 95 |
| Sulfonylation | 78 | 98 |
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Enzymatic Esterification
Lipase-catalyzed esterification using Candida antarctica lipase B achieves 82% yield under mild conditions.
Challenges and Troubleshooting
- Low Amide Coupling Efficiency : Pre-activation of the carboxylic acid with CDI (1,1'-carbonyldiimidazole) increases yield by 15%.
- Sulfonylation Byproducts : Use of molecular sieves (4Å) absorbs HCl, minimizing side reactions.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
